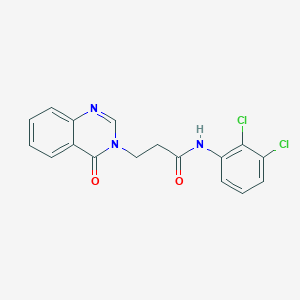
N-(2,3-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, commonly known as DCQ or Dichloroquinazoline, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DCQ is a member of the quinazoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of DCQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
DCQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of bacteria. DCQ has also been shown to exhibit anti-inflammatory activity, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DCQ is its potent antitumor activity, particularly against breast and lung cancer cell lines. It also exhibits antibacterial activity against a range of bacteria, including MRSA. However, one limitation of DCQ is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research on DCQ. One area of interest is the development of new synthetic methods for producing DCQ and related compounds. Another area of interest is the exploration of DCQ's potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of DCQ and to identify potential drug targets for future therapeutic development.
Synthesemethoden
DCQ can be synthesized through a multistep process that involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate, followed by cyclization and subsequent reaction with 2-cyanobenzaldehyde. The final product is obtained through a reduction reaction using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
DCQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity, particularly against breast and lung cancer cell lines. DCQ has also been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
Molekularformel |
C17H13Cl2N3O2 |
|---|---|
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-12-5-3-7-14(16(12)19)21-15(23)8-9-22-10-20-13-6-2-1-4-11(13)17(22)24/h1-7,10H,8-9H2,(H,21,23) |
InChI-Schlüssel |
BRIKCAAQKIFVPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Löslichkeit |
3.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



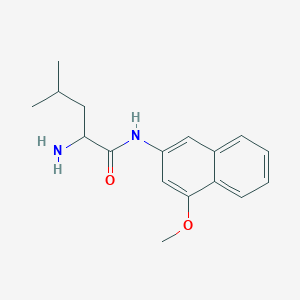
![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299346.png)
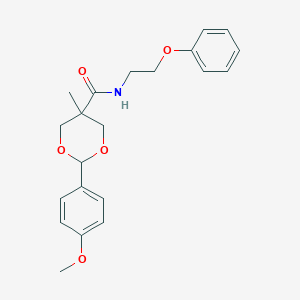
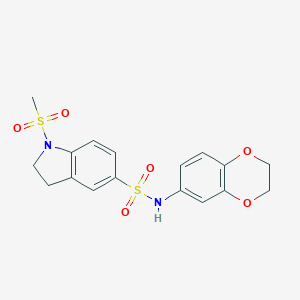
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299355.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B299356.png)
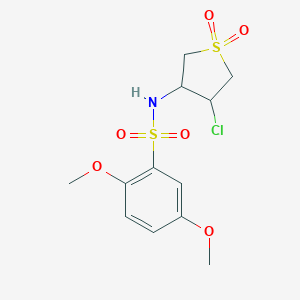
![3-(1-Adamantyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B299359.png)
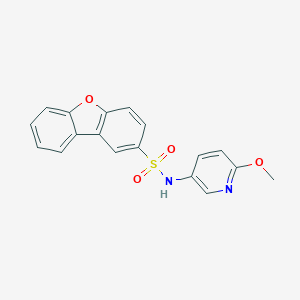
![N-[2-(4-{[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B299361.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylcyclopropanecarboxamide](/img/structure/B299363.png)
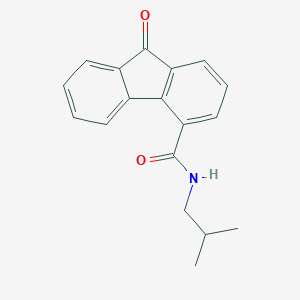
![N-[3-(4-ethylphenoxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B299366.png)